4-(azetidin-3-yl)-N-butylpiperazine-1-carboxamide
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Overview
Description
4-(azetidin-3-yl)-N-butylpiperazine-1-carboxamide is a heterocyclic compound that contains both azetidine and piperazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(azetidin-3-yl)-N-butylpiperazine-1-carboxamide typically involves the following steps:
Formation of Azetidine Ring: Azetidine can be synthesized by the reduction of azetidinones (β-lactams) using lithium aluminium hydride or a mixture of lithium aluminium hydride and aluminium trichloride.
Formation of Piperazine Ring: Piperazine can be synthesized through the cyclization of ethylenediamine with dihaloalkanes.
Coupling of Azetidine and Piperazine Rings: The azetidine and piperazine rings are coupled using appropriate reagents and conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Green and cost-effective methods are preferred to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-(azetidin-3-yl)-N-butylpiperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminium hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminium hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may yield reduced forms of the compound .
Scientific Research Applications
4-(azetidin-3-yl)-N-butylpiperazine-1-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design and development.
Biological Research: It is used in the study of biological pathways and mechanisms.
Industrial Applications: The compound is used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 4-(azetidin-3-yl)-N-butylpiperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act on enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Azetidine: A saturated heterocyclic compound containing three carbon atoms and one nitrogen atom.
Piperazine: A heterocyclic compound with two nitrogen atoms at opposite positions in a six-membered ring.
Uniqueness
4-(azetidin-3-yl)-N-butylpiperazine-1-carboxamide is unique due to the combination of azetidine and piperazine rings in its structure. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .
Properties
Molecular Formula |
C12H24N4O |
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Molecular Weight |
240.35 g/mol |
IUPAC Name |
4-(azetidin-3-yl)-N-butylpiperazine-1-carboxamide |
InChI |
InChI=1S/C12H24N4O/c1-2-3-4-14-12(17)16-7-5-15(6-8-16)11-9-13-10-11/h11,13H,2-10H2,1H3,(H,14,17) |
InChI Key |
POKWQGDUWVTNTK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)N1CCN(CC1)C2CNC2 |
Origin of Product |
United States |
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